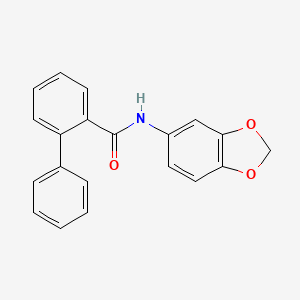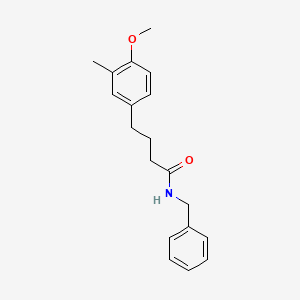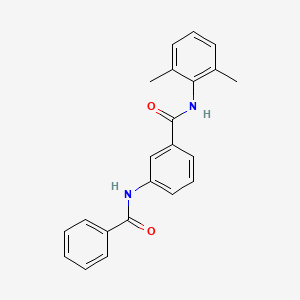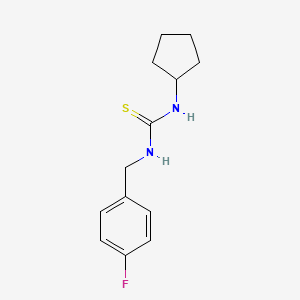
N-cyclopentyl-N'-(4-fluorobenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N'-(4-fluorobenzyl)thiourea (CP-FTY) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-FTY belongs to the class of thiourea derivatives and has been shown to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N'-(4-fluorobenzyl)thiourea is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of genes involved in apoptosis and cell cycle arrest. This compound has also been reported to inhibit the activity of the proteasome, which is responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins, which results in cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound induces cell death by apoptosis in cancer cells. This compound has also been shown to inhibit the replication of several viruses and exhibit antifungal activity. In vivo studies have demonstrated that this compound exhibits anticancer activity in animal models. This compound has been shown to inhibit the growth of breast and prostate tumors in mice. Additionally, this compound has been reported to exhibit anti-inflammatory activity in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclopentyl-N'-(4-fluorobenzyl)thiourea is its broad-spectrum activity against cancer cells, viruses, and fungi. This compound has been shown to exhibit activity against several cancer cell lines, including those that are resistant to chemotherapy. This compound has also been shown to inhibit the replication of several viruses, including those that are resistant to antiviral drugs. Additionally, this compound has been reported to exhibit antifungal activity against several fungal strains. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity in normal cells, and its toxicity profile needs to be further evaluated.
Future Directions
N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has shown promising biological activities, and future research should focus on further elucidating its mechanism of action. Additionally, future studies should evaluate the toxicity profile of this compound and its potential for clinical use. This compound could be further modified to improve its pharmacokinetic properties and increase its efficacy. Furthermore, this compound could be tested in combination with other anticancer, antiviral, or antifungal agents to enhance its activity. In conclusion, this compound is a promising compound with potential therapeutic applications, and further research is needed to fully understand its biological activities.
Synthesis Methods
The synthesis of N-cyclopentyl-N'-(4-fluorobenzyl)thiourea involves the reaction of cyclopentyl isothiocyanate with 4-fluorobenzylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The synthesis of this compound has been reported in several research articles, and the procedure is well-established.
Scientific Research Applications
N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antifungal activities. This compound has been tested against various cancer cell lines, including breast, lung, and prostate cancer, and has been found to induce cell death by apoptosis. This compound has also been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and hepatitis C virus. Additionally, this compound has been reported to exhibit antifungal activity against several fungal strains.
properties
IUPAC Name |
1-cyclopentyl-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2S/c14-11-7-5-10(6-8-11)9-15-13(17)16-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEKGFXPMYGORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

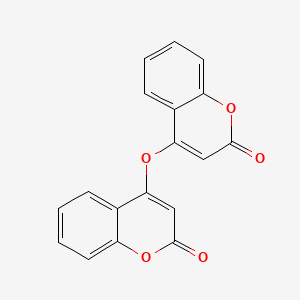
![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)
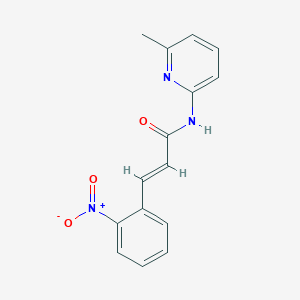
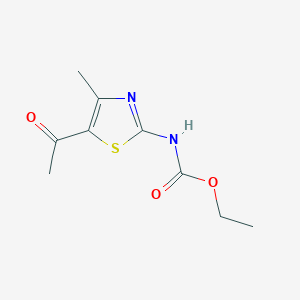
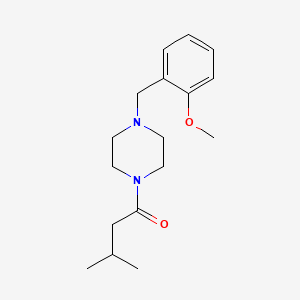
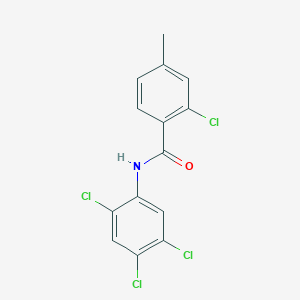
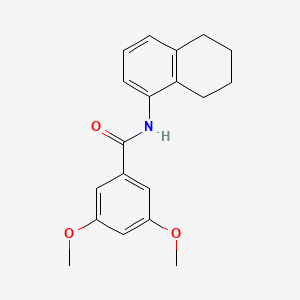
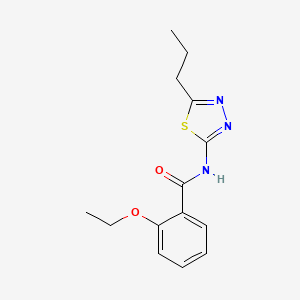
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5765001.png)
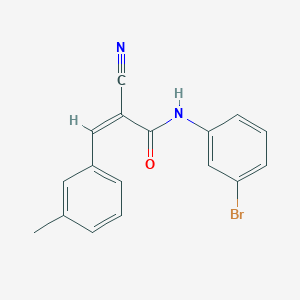
![4-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5765031.png)
